molecular formula C13H20N4O2 B2806669 N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361839-26-9

N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2806669
CAS RN: 2361839-26-9
M. Wt: 264.329
InChI Key: VISVQKLUCNWHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, also known as DPMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPMA has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide works by inhibiting the activity of certain enzymes involved in the PI3K/Akt/mTOR pathway. This inhibition leads to a decrease in the production of certain proteins and other signaling molecules, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy. N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has also been found to have anti-inflammatory and anticancer properties, making it a promising tool for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide is its specificity for the PI3K/Akt/mTOR pathway, which allows for targeted manipulation of this pathway in cells and tissues. However, N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide can also have off-target effects on other signaling pathways, which can complicate interpretation of experimental results. Additionally, N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, including the development of new therapeutic agents based on its anti-inflammatory and anticancer properties. Additionally, further studies are needed to fully understand the mechanisms of action of N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide and its effects on cellular processes. Finally, the development of new synthesis methods and modifications to the chemical structure of N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide could lead to the development of even more potent and specific compounds for use in scientific research.

Synthesis Methods

N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method can vary depending on the specific application of the N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, but generally involves the use of organic solvents and specialized equipment.

Scientific Research Applications

N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has been found to be particularly useful in studies of the PI3K/Akt/mTOR pathway, which is involved in a wide range of cellular processes including cell growth and survival.

properties

IUPAC Name

N-[2-[(2,5-dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-5-13(19)17(6-2)9-12(18)14-8-11-7-10(3)15-16(11)4/h5,7H,1,6,8-9H2,2-4H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISVQKLUCNWHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC(=NN1C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]carbamoyl}methyl)-N-ethylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.